4,4'-Dibrom-azobenzol

Übersicht

Beschreibung

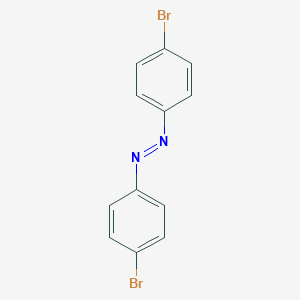

4,4’-Dibromoazobenzene is an organic compound with the molecular formula C₁₂H₈Br₂N₂. It belongs to the azobenzene family, characterized by the presence of a diazene group (-N=N-) linking two phenyl rings. The compound is notable for its photoisomerization properties, which allow it to switch between trans and cis configurations under specific light conditions .

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Photoisomerization Properties

4,4'-Dibromoazobenzene exhibits remarkable photoisomerization behavior, transitioning from its trans form to the cis form upon UV irradiation. This property is crucial for developing light-responsive materials and devices. Research has shown that under UV light at 365 nm, the absorption peak corresponding to the trans structure decreases while that of the cis structure increases, indicating efficient isomerization .

Table 1: Photoisomerization Characteristics

| Wavelength (nm) | Absorption Peak (trans) | Absorption Peak (cis) |

|---|---|---|

| 343 | Decreasing | Increasing |

| 435 | Not applicable | Increasing |

Material Science

Self-Assembly and Supramolecular Structures

The compound has been utilized in the design of supramolecular architectures due to its ability to undergo reversible photochemical reactions. This characteristic allows for the formation of self-assembled frameworks that can be manipulated using light . The study of these frameworks has implications in drug delivery systems and molecular sensors.

Case Study: Supramolecular Engineering

A recent study focused on biphenyl-based azo molecules, including 4,4'-dibromoazobenzene, to explore their photochemical behavior in self-assembly processes. The results demonstrated that these compounds could form organized structures that respond dynamically to light stimuli, showcasing potential applications in advanced material design .

Biological Applications

Photoswitchable Biomolecules

4,4'-Dibromoazobenzene has been incorporated into biomolecules to create photoswitchable systems. These systems can modulate biological activities upon exposure to specific wavelengths of light, making them valuable for targeted therapies and biological research . For instance, azobenzene derivatives have been used to control enzyme activities and cellular processes in a reversible manner.

Case Study: Modulation of Enzyme Activity

In a study involving azobenzene-based compounds, researchers demonstrated that photoswitching could effectively regulate the activity of carbonic anhydrase enzymes in living organisms. This application highlights the potential of 4,4'-dibromoazobenzene in developing innovative therapeutic strategies .

Organic Electronics

Use in Organic Photonic Devices

The unique electronic properties of 4,4'-dibromoazobenzene make it suitable for applications in organic electronics. Its ability to undergo reversible structural changes can be harnessed in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's integration into these systems can enhance their efficiency and functionality .

Synthesis and Characterization

The synthesis of 4,4'-dibromoazobenzene typically involves the oxidation of 4-bromoaniline using potassium permanganate supported on iron(II) sulfate. This method not only produces high yields but also allows for detailed characterization through various spectroscopic techniques such as NMR and UV-Vis spectroscopy .

Wirkmechanismus

Mode of Action

This property has been exploited in the design of molecular machines and materials .

Pharmacokinetics

As such, the impact of these properties on the bioavailability of 4,4’-Dibromoazobenzene is currently unknown .

Action Environment

As a derivative of azobenzene, it may be sensitive to light, which could influence its stability and activity .

Biochemische Analyse

Biochemical Properties

It is known that azobenzene molecules, including 4,4’-Dibromoazobenzene, can change from trans-structure to cis-structure under the irradiation of UV This property could potentially influence its interactions with various biomolecules

Molecular Mechanism

Its photoisomerization properties suggest that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies have shown that azobenzene molecules, including 4,4’-Dibromoazobenzene, undergo changes in their absorption peaks with the extension of UV time . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4’-Dibromoazobenzene can be synthesized through several methods, including the azo coupling reaction, Mills reaction, and Wallach reaction. One common method involves the oxidation of 4-bromoaniline using active manganese dioxide (MnO₂) as an oxidizing agent . The reaction typically occurs in a solvent like dichloromethane at elevated temperatures (around 50°C) under reflux conditions for several hours .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-dibromoazobenzene often involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate supported on iron sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Dibromoazobenzene undergoes various chemical reactions, including:

Photoisomerization: The compound can switch between trans and cis configurations under ultraviolet light (365 nm) and visible light.

Nucleophilic Substitution: The bromine atoms in 4,4’-dibromoazobenzene can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, manganese dioxide.

Solvents: Dichloromethane, glacial acetic acid.

Light Sources: Ultraviolet light, visible light.

Major Products:

Photoisomerization Products: Trans and cis isomers of 4,4’-dibromoazobenzene.

Substitution Products: Compounds where bromine atoms are replaced by other functional groups.

Vergleich Mit ähnlichen Verbindungen

Azobenzene: The parent compound of the azobenzene family, lacking the bromine substituents.

4,4’-Dichloroazobenzene: Similar structure but with chlorine atoms instead of bromine.

4,4’-Dimethylazobenzene: Contains methyl groups instead of bromine atoms.

Uniqueness of 4,4’-Dibromoazobenzene: 4,4’-Dibromoazobenzene is unique due to the presence of bromine atoms, which enhance its reactivity and photoisomerization properties compared to its analogs. The bromine substituents also make it a valuable intermediate for further chemical modifications .

Biologische Aktivität

4,4'-Dibromoazobenzene (DBAB) is an azo compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DBAB, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4,4'-Dibromoazobenzene has the chemical formula and features a central azo () group flanked by brominated phenyl rings. The presence of bromine atoms enhances its reactivity and potential biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DBAB and related azo compounds. The following table summarizes key findings regarding the antimicrobial efficacy of DBAB against various pathogens.

| Pathogen | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) | Mechanism of Action |

|---|---|---|---|

| Staphylococcus aureus | 64 mg/L | 256 mg/L | Induces oxidative stress and membrane damage |

| Staphylococcus pseudintermedius | 32 mg/L | 64 mg/L | Involves ROS-scavenging enzyme induction |

The antimicrobial mechanism of DBAB involves several pathways:

- Oxidative Stress : DBAB induces oxidative stress in bacterial cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress is linked to membrane damage and cell death.

- Enzyme Activity : Studies have shown differential induction of antioxidant enzymes in response to DBAB exposure. For instance, in S. aureus, total peroxidases play a significant role in ROS detoxification, while in S. pseudintermedius, superoxide dismutase is more prominent at higher concentrations .

- Biofilm Disruption : DBAB has also been investigated for its effects on biofilm formation, which is crucial for the survival of many pathogenic bacteria. The compound appears to inhibit biofilm development, further enhancing its potential as an antimicrobial agent.

Study on Antimicrobial Efficacy

A study focused on the antimicrobial properties of 4,4'-dihydroxyazobenzene (a derivative of DBAB) tested its effects against clinically relevant isolates of S. aureus. The results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to conventional antibiotics .

Investigation into Mechanistic Pathways

Another research effort explored the specific pathways through which DBAB exerts its antimicrobial effects. It was found that exposure to DBAB led to increased malondialdehyde levels, a marker for lipid peroxidation, indicating membrane damage in bacterial cells . The study also measured the activity of various antioxidant enzymes, revealing that the response varied significantly between different bacterial strains.

Toxicity Considerations

While exploring the biological activities of DBAB, it is essential to consider its toxicity profile. Azo compounds are known to exhibit genotoxicity and cytotoxicity under certain conditions. Studies have indicated that while low concentrations may be effective against pathogens, higher concentrations could pose risks to mammalian cells .

Eigenschaften

IUPAC Name |

bis(4-bromophenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPLLZWVPBTAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314439 | |

| Record name | 4,4′-Dibromoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-98-5 | |

| Record name | 4,4′-Dibromoazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azobenzene, 4,4'-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dibromoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4′-Dibromoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1601-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about azobenzene molecules, and how does 4,4'-dibromoazobenzene exemplify this?

A1: Azobenzene molecules are known for their photoisomerization properties. [, , ] This means they can switch between different structural forms (trans and cis isomers) when exposed to light, particularly UV light. 4,4'-dibromoazobenzene demonstrates this property, with research showing a decrease in its trans absorption peak at 343 nm and an increase in its cis absorption peak at 435 nm under UV irradiation. [] This characteristic makes azobenzene derivatives, including 4,4'-dibromoazobenzene, interesting for applications like light-responsive materials.

Q2: How is 4,4'-dibromoazobenzene used in polymer chemistry?

A2: 4,4'-dibromoazobenzene serves as a valuable building block in synthesizing conjugated polymers. [, ] Its two bromine atoms allow it to react with other monomers via Pd-catalyzed coupling reactions, creating polymers with azobenzene units incorporated into their main chains. [] These polymers often exhibit interesting optical properties, such as the green reflective films discussed in one study. [] Researchers can tune the polymer's properties further by using different co-monomers or modifying the azobenzene structure.

Q3: Does the incorporation of 4,4'-dibromoazobenzene affect the properties of the resulting polymers?

A3: Yes, incorporating 4,4'-dibromoazobenzene significantly impacts the polymers' properties. For instance, polyaniline analogs containing azobenzene units exhibit a distinct green luster in thick films, a property not observed in analogs without the azobenzene moiety. [] This change in reflection color highlights the influence of 4,4'-dibromoazobenzene on the polymer's optical characteristics.

Q4: What interesting catalytic activity does 4,4'-dibromoazobenzene enable in the context of palladium catalysis?

A4: Research has revealed that a palladium catalyst can undergo intramolecular transfer across the nitrogen-nitrogen double bond (N=N) present in 4,4'-dibromoazobenzene. [] This finding was leveraged to achieve unstoichiometric Suzuki–Miyaura polycondensation, leading to high-molecular-weight conjugated polymers with controlled end-group functionality. This unique catalytic activity opens up possibilities for designing sophisticated polymer architectures.

Q5: Beyond polymers, what other applications utilize the unique properties of 4,4'-dibromoazobenzene?

A5: 4,4'-dibromoazobenzene plays a crucial role in synthesizing organometallic ruthenium complexes. [, ] Researchers have characterized two isomers of a bis[5-bromo-2-(4-bromophenyldiazenyl)phenyl]dicarbonylruthenium(II) complex, both incorporating cyclometallated 4,4'-dibromoazobenzene ligands. [, ] These complexes demonstrate the versatility of 4,4'-dibromoazobenzene in coordinating with metal centers, opening avenues for further exploration in organometallic chemistry and catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.